molecular formula C20H21NO6 B11154664 N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

Cat. No.: B11154664
M. Wt: 371.4 g/mol
InChI Key: JAQGBORMWNSUTH-UHFFFAOYSA-N
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Description

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is a synthetic chemical reagent designed for advanced research applications. This compound features a complex molecular architecture, integrating a beta-alanine moiety with a multi-substituted furochromenone system. The beta-alanine component is a well-documented non-proteogenic amino acid that serves as the rate-limiting precursor in the synthesis of carnosine, a dipeptide with significant intracellular buffering capacity . The fused furochromenone structure is a scaffold of high interest in medicinal chemistry due to its potential biological activities. The primary research value of this compound lies in its potential as a key intermediate or investigative tool in the development of novel bioactive molecules. Researchers may explore its application in studying enzyme inhibition, cellular signaling pathways, and receptor interactions. The presence of the beta-alanine linkage suggests potential utility in modulating peptide-like structures or influencing cellular buffering systems . The exact mechanism of action is dependent on the specific research context and requires empirical validation. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct all necessary safety and efficacy assessments prior to use.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

3-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C20H21NO6/c1-10-9-26-18-12(3)19-15(8-14(10)18)11(2)13(20(25)27-19)4-5-16(22)21-7-6-17(23)24/h8-9H,4-7H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

JAQGBORMWNSUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 7-Hydroxy-3,5,9-trimethylcoumarin

The core structure is generated by treating 7-hydroxy-3,5,9-trimethylcoumarin with acetyl chloride in anhydrous dichloromethane, followed by Friedel-Crafts acylation to introduce the furan ring. The intermediate 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is isolated in 68–72% yield after recrystallization from ethanol.

Key Reaction Parameters

StepReagents/ConditionsYield
CyclocondensationAcCl, DCM, 0°C → RT, 12 h70%
Propanoic acid sidechain additionAcrylic acid, H2SO4 (cat.), 80°C, 6 h65%

Activation of the Propanoic Acid for Amide Coupling

The carboxylic acid group is activated for coupling with beta-alanine using carbodiimide-based reagents:

EDCI/HOBt-Mediated Activation

A solution of 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (1 eq) in THF is treated with EDCI (1.5 eq) and HOBt (1.2 eq) at 0°C. After 30 minutes, beta-alanine hydrochloride (1.2 eq) and DIPEA (3 eq) are added, and the reaction is stirred at room temperature for 24 h. The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the title compound in 58–63% yield.

Alternative Activation with HOAt

To suppress side reactions (e.g., homobislactone formation), HOAt (1-hydroxy-7-azabenzotriazole) is used with EDCI in DMF. This method improves coupling efficiency to 75–78% yield.

Optimization of Beta-Alanine Incorporation

Protection/Deprotection Strategies

Beta-alanine is often used as its hydrochloride salt. In one protocol, the hydrochloride is neutralized with NaOH in water, extracted into ether, and dried prior to coupling. This avoids residual acidity interfering with the reaction.

Solvent and Temperature Effects

  • THF : Moderate yields (60–65%) but requires prolonged reaction times.

  • DMF : Higher yields (70–75%) due to improved solubility, but necessitates rigorous drying.

  • Microwave-assisted synthesis : Reduces reaction time to 2 h with comparable yields.

Analytical Validation and Characterization

Purity Assessment

  • HPLC : C18 column (MeCN/H2O + 0.1% TFA), retention time = 12.3 min.

  • LC-MS : [M+H]+ = 457.2 m/z, confirming molecular weight.

Structural Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.98 (s, 3H, CH3), 2.21 (t, J = 7.2 Hz, 2H, CH2), 3.44 (q, J = 6.8 Hz, 2H, beta-alanine CH2), 6.32 (s, 1H, furan H).

  • 13C NMR : 172.8 ppm (amide C=O), 164.3 ppm (furochromene C=O).

Challenges and Mitigation Strategies

Homobislactone Formation

Activation of the propanoic acid can lead to intramolecular cyclization, forming a homobislactone byproduct. This is minimized by:

  • Using HOAt instead of HOBt.

  • Avoiding basic conditions during activation.

Steric Hindrance

The bulky furochromene group slows coupling kinetics. Solutions include:

  • Microwave irradiation to enhance reactivity.

  • Pre-activating the acid for 1 h before adding beta-alanine.

Industrial Scalability Considerations

Cost-Effective Reagents

EDCI is preferred over expensive phosphonium reagents (e.g., PyBOP) for large-scale synthesis.

Waste Reduction

  • Solvent recovery: THF and DMF are distilled and reused.

  • Aqueous workup: Neutralization with citric acid minimizes hazardous waste.

Comparative Analysis of Synthetic Routes

MethodReagentsYieldPurityScalability
EDCI/HOBtEDCI, HOBt, DIPEA63%>95%Moderate
EDCI/HOAtEDCI, HOAt, DIPEA78%>98%High
Microwave-assistedEDCI, HOAt, DMF75%>97%High

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furochromen derivatives.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The furochromen core may interact with enzymes or receptors, modulating their activity. The propanoyl and beta-alanine groups may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name / ID Core Substitutions Side Chain Modifications Molecular Weight (g/mol) Biological Activity Source
Target Compound 3,5,9-Trimethyl Propanoyl-beta-alanine ~397.4 Not explicitly reported Inferred from analogs
ZINC02123811 (–5) 2,5,9-Trimethyl, 3-phenyl Propanoyl-piperidine-4-carboxamide 486.54 SARS-CoV-2 M<sup>pro</sup> inhibition
CNP0383433.0 () 3-tert-butyl,5,9-dimethyl Propanoyl-glycine ~394.4 Not reported
N-(2-furylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide () 3,5,9-Trimethyl Propanoyl-(2-furylmethyl)amide 379.41 Research chemical
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid () 3,5,9-Trimethyl Propanoic acid 300.31 Intermediate for synthesis
I-10 () 5,9-dimethyl, 3-phenyl Acetyl-sulfonohydrazide (4-iodophenyl) ~600 (estimated) Fungicidal
Compound 2 () 3-tert-butyl,5,9-dimethyl Acetamido-ethylideneheptenoic acid ~500 (estimated) NF-κB/p50 inhibition

Structural Modifications and Pharmacological Implications

Core Substitutions: Methyl vs. Phenyl Groups: The target compound’s 3,5,9-trimethyl core contrasts with ZINC02123811’s 2,5,9-trimethyl and 3-phenyl substitutions. Phenyl groups enhance lipophilicity and π-π stacking in viral protease binding (e.g., SARS-CoV-2 M<sup>pro</sup> inhibition in ZINC02123811) .

Side Chain Variations: Beta-Alanine vs. Glycine: The target compound’s beta-alanine introduces an additional methylene group compared to glycine in CNP0383433.0, enhancing solubility and flexibility for interactions with polar residues in enzymes . Carboxamide vs. Sulfonohydrazide: Sulfonohydrazide derivatives (e.g., I-10 in ) exhibit fungicidal activity due to electron-withdrawing groups improving membrane permeability .

Biological Activity Trends: Antiviral: ZINC02123811’s piperidine-carboxamide side chain contributes to high affinity for SARS-CoV-2 M<sup>pro</sup> (binding energy: −9.6 kcal/mol) . Anti-Inflammatory: Compound 2’s ethylideneheptenoic acid side chain enables NF-κB/p50 binding (IC50 ~5 µM) by mimicking endogenous ligands .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Moderate (beta-alanine) ~2.5
ZINC02123811 Not reported Low (piperidine-carboxamide) ~3.8
3-(3,5,9-Trimethyl...)propanoic acid Not reported High (carboxylic acid) ~1.2
I-10 (sulfonohydrazide) 276–277 Low (iodophenyl group) ~4.0
  • Solubility : The target compound’s beta-alanine moiety improves aqueous solubility compared to ZINC02123811’s lipophilic piperidine group.
  • LogP : Methyl and phenyl groups increase lipophilicity, critical for membrane penetration in antifungal/antiviral applications.

Biological Activity

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is a complex organic compound belonging to a class of derivatives that exhibit notable biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

PropertyValue
Molecular Weight410.47 g/mol
Molecular FormulaC23H26N2O5
LogP2.1909
Polar Surface Area80.817 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Cytotoxic Effects : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, conjugates with similar furochromen structures have demonstrated significant cytotoxicity against B16-F10 (melanoma), HT29 (colorectal cancer), and Hep G2 (hepatocellular carcinoma) cells .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G0/G1 phase in treated cancer cells. This effect is crucial for preventing the proliferation of malignant cells .
  • Antioxidant Activity : The furochromen moiety is known for its antioxidant properties, which can mitigate oxidative stress in biological systems. This activity contributes to its potential protective effects against various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Cytotoxic Evaluation

In a comparative study assessing the cytotoxicity of several furochromen derivatives:

  • IC50 Values were determined for various compounds against three cancer cell lines:
    Compound IDB16-F10 (μM)HT29 (μM)Hep G2 (μM)
    Compound A10.4 ± 0.210.9 ± 0.58.8 ± 0.4
    Compound B0.6 ± 0.01.1 ± 0.10.9 ± 0.0

The study concluded that certain derivatives exhibited significantly lower IC50 values compared to others, indicating higher potency against cancer cells .

Study 2: Apoptotic Mechanisms

Flow cytometry analysis was utilized to assess apoptotic rates in treated cell lines:

  • Results indicated total apoptosis rates ranging from 40% to 85% , showcasing the compound's effectiveness in inducing programmed cell death in malignant cells .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from pre-functionalized chromen precursors. A common approach includes:

  • Step 1 : Condensation of 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid with beta-alanine using coupling agents (e.g., DCC or EDC) in polar aprotic solvents like DMSO or DMF under nitrogen .
  • Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .
  • Quality Control : LC-MS (gradient methanol/water with 0.1% formic acid, retention time ~9–10 min) and 1H^1 \text{H}/13C^13 \text{C}-NMR in DMSO-d6d_6 to confirm structural integrity .

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR (500 MHz) in DMSO-d6d_6 identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons in the chromen core at δ 6.8–7.5 ppm). 13C^13 \text{C}-NMR confirms carbonyl (δ 170–175 ppm) and chromen-oxygenated carbons .
  • LC-MS : Electrospray ionization (ESI+) with a gradient elution (10–90% MeOH over 15 min) detects the molecular ion peak (e.g., m/z 572.09 [M+H]+^+) and monitors impurities .
  • IR Spectroscopy : Validates amide bonds (N–H stretch ~3300 cm1^{-1}, C=O ~1650 cm1^{-1}) and chromen ring vibrations .

Advanced: How can density-functional theory (DFT) models predict reactivity and electronic properties?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) are used to:

  • Optimize Geometry : Map the compound’s ground-state structure and bond angles, highlighting steric effects from methyl groups .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., with biological targets like enzymes).
  • Thermochemical Data : Estimate atomization energies (average deviation ±2.4 kcal/mol) to assess stability under experimental conditions .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reactivity in polar solvents like water or DMSO .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:
Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:

  • Dose-Response Assays : Test across a wide concentration range (nM to μM) in cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) to establish EC50_{50} values .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II for anticancer effects) .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation underlies inconsistent in vivo results .

Advanced: What strategies improve bioavailability based on structural analogs?

Methodological Answer:

  • Prodrug Design : Introduce ester groups (e.g., acetylated beta-alanine) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Lipophilicity Modulation : Replace the methoxybenzyl group (logP ~2.5) with hydrophilic substituents (e.g., PEG chains) to improve aqueous solubility .
  • Co-crystallization : Screen with cyclodextrins or co-formers (e.g., succinic acid) to stabilize the amorphous phase and enhance dissolution rates .

Advanced: How to analyze interactions with biological targets using computational and experimental methods?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., DNA gyrase for antimicrobial activity). Validate with mutagenesis studies on key residues .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to quantify affinity for targets like kinase enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven (e.g., hydrogen bonding) vs. entropic interactions .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromen core .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., oxidized chromen derivatives) .

Advanced: How to address low yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., H2_2SO4_4) with heterogeneous alternatives (e.g., Amberlyst-15) for easier recycling .
  • Flow Chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions (e.g., furochromen dimerization) .
  • Byproduct Analysis : Use GC-MS to identify and suppress side products (e.g., N-acylated impurities) through solvent polarity adjustments .

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